2-Bromo-4,6-diphenyl-1,3,5-triazine
Overview
Description
2-Bromo-4,6-diphenyl-1,3,5-triazine (2-BDPT) is a heterocyclic compound with a large range of applications in the scientific and industrial fields. It is a versatile molecule that can be used as a starting material in the synthesis of other compounds such as pharmaceuticals, agrochemicals, and materials. 2-BDPT is a highly reactive compound with a variety of chemical and physical properties. It has been extensively studied in the fields of organic synthesis, catalysis, and material science.
Scientific Research Applications
Application 7: UV Stabilization in Polymers
- Results : Polymers treated with this compound show increased resistance to weathering and a lower tendency to degrade under UV exposure .
Application 9: Heterocyclic Compound Synthesis
- Results : Synthesized heterocyclic compounds are then tested for their therapeutic potential, with some showing promising pharmacological properties .
Application 10: Advanced Research in Organic Electronics
- Results : Preliminary research indicates that devices using this compound may have improved electron transport and efficiency .
Application 13: Antimicrobial Agent Synthesis
- Results : Compounds synthesized using this triazine derivative have shown effectiveness against bacteria like E. coli and S. aureus, as well as fungi like C. albicans .
Application 14: Research Chemical
- Results : Its use as an intermediate has facilitated the development of various compounds for research purposes .
Application 15: Organic Semiconductor Building Blocks
- Results : Semiconductors developed using this compound have shown improved performance characteristics .
Application 16: Temperature Activated Delayed Fluorescence (TADF)
properties
IUPAC Name |
2-bromo-4,6-diphenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGZCQGDXUUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650644 | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-diphenyl-1,3,5-triazine | |
CAS RN |
80984-79-8 | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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